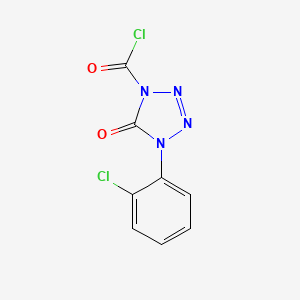
1H-Tetrazole-1-carbonyl chloride, 4-(2-chlorophenyl)-4,5-dihydro-5-oxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Tetrazole-1-carbonyl chloride, 4-(2-chlorophenyl)-4,5-dihydro-5-oxo- is a chemical compound that belongs to the class of tetrazoles. Tetrazoles are heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom. This particular compound is characterized by the presence of a carbonyl chloride group and a chlorophenyl group, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Tetrazole-1-carbonyl chloride, 4-(2-chlorophenyl)-4,5-dihydro-5-oxo- typically involves the following steps:
Formation of Tetrazole Ring: The tetrazole ring can be synthesized by the cyclization of nitriles with azides under acidic or basic conditions.
Introduction of Carbonyl Chloride Group: The carbonyl chloride group can be introduced by reacting the tetrazole derivative with phosgene or other chlorinating agents.
Attachment of Chlorophenyl Group: The chlorophenyl group can be introduced through a substitution reaction using appropriate chlorophenyl derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Tetrazole-1-carbonyl chloride, 4-(2-chlorophenyl)-4,5-dihydro-5-oxo- can undergo various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. Conditions may involve the use of bases or catalysts to facilitate the reaction.
Reduction Reactions: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines will yield amides, while reduction reactions will yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1H-Tetrazole-1-carbonyl chloride, 4-(2-chlorophenyl)-4,5-dihydro-5-oxo- has various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a building block for designing new therapeutic agents.
Industry: Used in the production of specialty chemicals, polymers, and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1H-Tetrazole-1-carbonyl chloride, 4-(2-chlorophenyl)-4,5-dihydro-5-oxo- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and targets involved can vary and require further research to elucidate.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Tetrazole-1-carbonyl chloride: A simpler analog without the chlorophenyl group.
4-(2-Chlorophenyl)-4,5-dihydro-5-oxo-1H-tetrazole: A compound with a similar structure but lacking the carbonyl chloride group.
Uniqueness
1H-Tetrazole-1-carbonyl chloride, 4-(2-chlorophenyl)-4,5-dihydro-5-oxo- is unique due to the combination of the tetrazole ring, carbonyl chloride group, and chlorophenyl group. This combination imparts specific chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
189192-95-8 |
|---|---|
Molekularformel |
C8H4Cl2N4O2 |
Molekulargewicht |
259.05 g/mol |
IUPAC-Name |
4-(2-chlorophenyl)-5-oxotetrazole-1-carbonyl chloride |
InChI |
InChI=1S/C8H4Cl2N4O2/c9-5-3-1-2-4-6(5)13-8(16)14(7(10)15)12-11-13/h1-4H |
InChI-Schlüssel |
SPSSUFFIAIBJJV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)N2C(=O)N(N=N2)C(=O)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Acetic acid;(2,6-dimethyl-6-bicyclo[3.1.1]hept-2-enyl)methanol](/img/structure/B12555148.png)
![(3R,5S,6S,7R)-4-oxaheptacyclo[11.10.2.02,8.03,5.010,24.017,25.018,23]pentacosa-1(24),2(8),9,11,13(25),14,16,18,20,22-decaene-6,7-diol](/img/structure/B12555152.png)


![[(Anthracen-2-yl)methylidene]propanedinitrile](/img/structure/B12555170.png)
![2-[(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methanesulfonyl]thiophene](/img/structure/B12555171.png)
![1,3-Difluoro-5-{[4-(4-propylcyclohexyl)phenyl]ethynyl}benzene](/img/structure/B12555179.png)
![2-[(3-Chloropropanoyl)oxy]ethyl prop-2-enoate](/img/structure/B12555180.png)
![5-Bromo-1-methoxy[1,1'-biphenyl]-2(1H)-one](/img/structure/B12555187.png)


![4-[(2S,3S)-3-methyloxiran-2-yl]butan-1-ol](/img/structure/B12555201.png)
![Methyl 4-{[(diethoxyphosphoryl)oxy]methyl}benzoate](/img/structure/B12555211.png)
